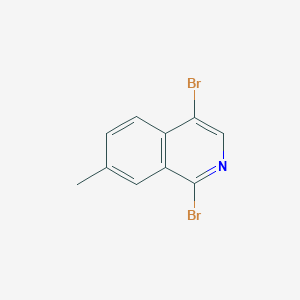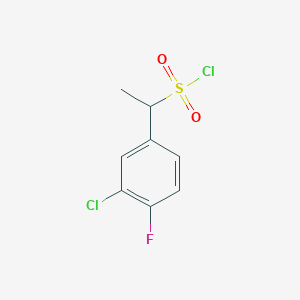
1-(2-Amino-4-thiazolyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-thiazolyl)-2-chloroethanone is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-thiazolyl)-2-chloroethanone can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:
α-Haloketone+Thiourea→Thiazole Derivative
Industrial Production Methods: Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling are employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-4-thiazolyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-Amino-4-thiazolyl)-2-azidoethanone or 1-(2-Amino-4-thiazolyl)-2-thiocyanatoethanone.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 1-(2-Amino-4-thiazolyl)-2-chloroethanol.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-thiazolyl)-2-chloroethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death. Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-thiazolyl)-2-chloroethanone can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
4-Methylthiazole: Primarily used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its dual functional groups (amino and chloro), which provide versatility in chemical modifications and potential for diverse applications.
Eigenschaften
Molekularformel |
C5H5ClN2OS |
|---|---|
Molekulargewicht |
176.62 g/mol |
IUPAC-Name |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H5ClN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
InChI-Schlüssel |
GZCRCGNZLNWBSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)






![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
